cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate
Description
Properties
IUPAC Name |
[3-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIJYJMHZWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of β-Enaminoketones
A scalable route involves reducing β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF)-isopropyl alcohol. This approach yields cis-3-aminocyclohexanol with high stereoselectivity.
Enzymatic Resolution
Lipase-catalyzed acylation of racemic 3-aminocyclohexanol derivatives enables resolution. For example, Candida antarctica lipase B (CAL-B) with vinyl acetate selectively acylates the alcohol moiety, yielding enantiomerically pure cis-3-aminocyclohexanol.
| Enzyme | Acyl Donor | Solvent | Temp. | Ee |
|---|---|---|---|---|
| CAL-B | Vinyl acetate | Toluene | 30°C | >99% |
Cbz Protection of the Amine Group
The amine is protected with benzyloxycarbonyl (Cbz) using Cbz chloride (CbzCl) or benzyloxycarbonyl anhydride.
CbzCl-Mediated Protection
Reaction with CbzCl in the presence of a base (e.g., NaHCO₃ or Et₃N) in dichloromethane (DCM) or THF.
| Substrate | Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| cis-3-Aminocyclohexanol | CbzCl | NaHCO₃ | DCM | 2 h | 70–85% |
Example :
Alternative Protection Strategies
Benzyloxycarbonyl anhydride or 4-nitrophenyl chloroformate may also be employed, though CbzCl remains the most common.
Acetylation of the Hydroxyl Group
The hydroxyl group is acetylated to form the acetate ester.
Acetic Anhydride/Pyrrolidine
Reaction with acetic anhydride in pyrrolidine or catalytic 4-dimethylaminopyridine (DMAP).
| Substrate | Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Cbz-protected cyclohexanol | Ac₂O | DMAP | THF | 85–90% |
Procedure :
Acetyl Chloride with Base
Direct acetylation with acetyl chloride and a base (e.g., Et₃N) in DCM.
| Base | Solvent | Temp. | Yield |
|---|---|---|---|
| Et₃N | DCM | 0°C → RT | 75–80% |
Purification and Characterization
Chromatography
Spectroscopic Data
| Property | Value |
|---|---|
| $$^1$$H NMR (CDCl₃) | δ 1.10–1.95 (m, cyclohexane), 4.54 (q, CH₂), 5.05 (s, NH). |
| $$[α]_{D}^{20}$$ | -11.0 (c 0.52, CHCl₃). |
Key Challenges and Solutions
- Stereochemical Purity : Use of Na/THF-isopropyl alcohol ensures cis selectivity.
- Protection Efficiency : Excess CbzCl (1.2 equiv) minimizes unreacted amine.
- Byproduct Control : Wash with 5% HCl to remove salts.
Alternative Routes
Enzymatic Acylation for Resolution
Lipases resolve racemic 3-aminocyclohexanol derivatives, enabling isolation of cis enantiomers.
Chemical Reactions Analysis
Types of Reactions: cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can enhance pharmacological properties, including:
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic roles in conditions such as cancer and metabolic disorders.
- Anti-inflammatory and Analgesic Effects : Initial research suggests that derivatives could exhibit these effects, although detailed biological assays are necessary for confirmation.
2. Antimicrobial Agents
The compound's amino acid-based structure positions it as a candidate for developing antimicrobial agents. Research has shown that amino acid scaffolds can lead to effective antibacterial, antifungal, or antiprotozoal agents . The incorporation of this compound into such frameworks could enhance their efficacy.
Synthetic Applications
This compound is also utilized in organic synthesis due to its reactive functional groups. Some notable applications include:
- Synthesis of Peptides : Its benzyloxycarbonyl group allows for the formation of peptide bonds, making it useful in peptide synthesis protocols.
- Development of Chiral Compounds : The compound's stereochemistry can be exploited to create non-racemic chiral intermediates, which are essential in synthesizing enantiomerically pure drugs .
Case Study 1: Synthesis of Antimicrobial Agents
A study explored the synthesis of novel antimicrobial agents using amino acid derivatives, including this compound. The research demonstrated that modifying the benzyloxycarbonyl group could significantly enhance the antimicrobial properties against various pathogens .
Case Study 2: Enzyme Inhibition Studies
Research focusing on enzyme interactions revealed that compounds structurally related to this compound showed promising inhibition of key metabolic enzymes. Molecular docking studies indicated strong binding affinities, suggesting potential therapeutic applications in metabolic disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cis-3-amino-cyclohexanol | Amino group on cyclohexane | Lacks the benzyloxycarbonyl protection |
| Benzyloxycarbonyl-glycine | Amino acid derivative | Simpler structure, primarily used in peptide synthesis |
| Cis-6-benzyloxycarbonylamino-cyclohexene | Similar carbon framework | Contains a double bond, altering reactivity |
This compound stands out due to its diverse chemical reactivity and potential applications in both synthetic and medicinal chemistry.
Mechanism of Action
The mechanism of action of cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups on the molecule. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can be harnessed for specific applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters: Cyclic vs. Linear and Unsaturated Backbones
Hexyl Acetate (CAS 142-92-7)
A simple aliphatic ester, hexyl acetate is widely used in fragrances due to its fruity odor. Its low molecular weight (144.21 g/mol) and linear structure result in high volatility, contrasting with the target compound’s bulkier cyclohexyl-Cbz structure, which likely reduces volatility and increases thermal stability.
cis-3-Hexenyl Acetate (CAS 3681-71-8) This unsaturated ester, noted for its fresh green aroma, shares a cis-configuration with the target compound.
n-Hexyl Acrylate (CAS 2499-95-8) A monomer with a reactive acrylate group, this compound polymerizes readily, differing from the target compound’s stability under radical conditions. The absence of a protective group in n-hexyl acrylate highlights the Cbz group’s role in modulating reactivity.
Benzoate Esters: Functional Group Variations
cis-3-Hexenyl Benzoate (CAS 25152-85-6) A benzoate ester with a cis-unsaturated chain, this compound is used in perfumery. The benzoate group increases molecular weight and polarity compared to acetates, but its lack of an amino group or cyclohexane ring limits direct comparison. The target compound’s Cbz-protected amine may enhance hydrogen-bonding capacity, altering solubility in polar solvents.
Methyl Benzoate (CAS 93-58-3)
A simple aromatic ester, methyl benzoate is a solvent and flavoring agent. Its compact structure contrasts with the target compound’s steric bulk, which may hinder diffusion in biological systems but improve resistance to enzymatic degradation.
Cyclohexyl vs. Other Cyclic Structures
Data Tables: Comparative Properties of Selected Compounds
| Compound Name | CAS # | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate | N/A | ~307.35 (estimated) | Cbz-amino, acetate, cyclohexyl | Pharmaceutical intermediates |
| Hexyl Acetate | 142-92-7 | 144.21 | Acetate, linear alkane | Fragrances, solvents |
| cis-3-Hexenyl Benzoate | 25152-85-6 | 218.25 | Benzoate, cis-alkene | Perfumery |
| Methyl Benzoate | 93-58-3 | 136.15 | Benzoate, methyl ester | Solvents, flavoring |
Research Findings and Inferences
- Stability : The Cbz group in the target compound likely confers resistance to nucleophilic attack compared to unprotected amines in analogs like hexyl acrylate.
- Solubility : The cyclohexyl ring may reduce water solubility relative to linear esters (e.g., hexyl acetate) but enhance compatibility with lipid membranes.
- Reactivity: Unlike reactive monomers (e.g., n-hexyl acrylate), the target compound’s acetate and Cbz groups are designed for controlled deprotection, critical in stepwise syntheses.
Biological Activity
Cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate (CAS number 1257303-71-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with an amino group, an acetate moiety, and a benzyloxycarbonyl group. The chemical formula is C₁₆H₂₁NO₄. The presence of two stereocenters adds complexity to its structure, impacting its biological interactions and activity.
Structural Features
| Feature | Description |
|---|---|
| Cyclohexane Ring | Provides a stable framework for interactions. |
| Amino Group | Potential site for enzyme interaction. |
| Acetate Moiety | Enhances solubility and bioavailability. |
| Benzyloxycarbonyl Group | Increases stability and may enhance pharmacological properties. |
Biological Activity
The biological activity of this compound is primarily linked to its structural components, which suggest potential roles as enzyme inhibitors or modulators in various metabolic pathways.
Preliminary studies indicate that compounds with similar structural motifs can interact with specific enzymes, potentially acting as inhibitors. For example:
- Enzyme Interaction : The benzyloxycarbonyl moiety may facilitate binding to target enzymes, enhancing the compound's efficacy.
- Pharmacological Effects : Compounds with similar structures have been studied for anti-inflammatory and analgesic effects, suggesting that this compound may exhibit similar properties.
Case Studies
- Cytotoxicity Studies : Research has shown that derivatives of cyclohexane compounds exhibit varying levels of cytotoxicity against cancer cell lines. For instance, a study reported that betulinic acid derivatives displayed significant cytotoxic effects (EC50 = 0.6 μM for HT29 colon adenocarcinoma cells), indicating that modifications to the cyclohexane structure can enhance biological activity .
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes involved in key metabolic pathways. For example, studies on related benzyloxycarbonyl derivatives have demonstrated their potential as effective enzyme inhibitors .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods that ensure the retention of stereochemistry at the stereocenters.
Synthetic Approaches
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cis-3-amino-cyclohexanol | Amino group on cyclohexane | Lacks benzyloxycarbonyl protection |
| Benzyloxycarbonyl-glycine | Amino acid derivative | Simpler structure, used in peptide synthesis |
| Cis-6-benzyloxycarbonylamino-cyclohexene | Similar carbon framework | Contains a double bond altering reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
